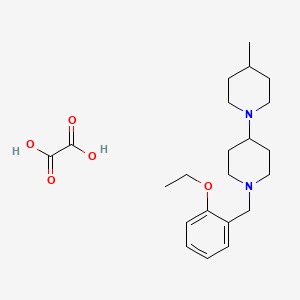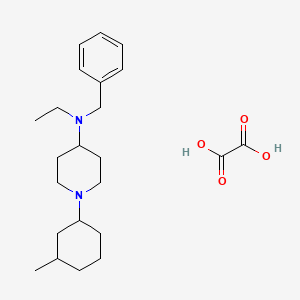![molecular formula C25H32N4O6 B3967750 1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967750.png)
1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate
Descripción general
Descripción
1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate, also known as BZP-NBOMe, is a novel psychoactive substance that has gained popularity in recent years. It is a synthetic compound that belongs to the class of phenethylamines and has been found to have psychoactive effects similar to those of other drugs such as amphetamines and MDMA.
Aplicaciones Científicas De Investigación
1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. This compound has been found to have a high affinity for serotonin receptors, which are involved in regulating mood and anxiety.
Mecanismo De Acción
1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has been found to increase the release of serotonin and dopamine, which are neurotransmitters involved in regulating mood and pleasure.
Biochemical and Physiological Effects:
This compound has been found to have psychoactive effects similar to those of other drugs such as amphetamines and MDMA. It has been found to produce feelings of euphoria, increased energy, and altered perception. This compound has also been found to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate in a laboratory setting is that it is relatively easy to synthesize. This allows for researchers to study its effects on various neurological disorders and its potential use as a treatment for addiction. However, one limitation of studying this compound is that it can be dangerous to handle and can cause harm if not handled properly.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate. One direction is to study its potential use as a treatment for addiction and its effects on the brain's reward system. Another direction is to study its potential use as a cognitive enhancer and its effects on memory and learning. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has gained popularity in recent years. It has been studied for its potential use in treating various neurological disorders and as a cognitive enhancer. This compound acts as a partial agonist at serotonin receptors and has been found to have psychoactive effects similar to those of other drugs such as amphetamines and MDMA. While there are advantages to studying this compound in a laboratory setting, it can be dangerous to handle and can cause harm if not handled properly. Further research is needed to fully understand the long-term effects of this compound on the brain and body.
Propiedades
IUPAC Name |
1-benzyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2.C2H2O4/c28-27(29)23-8-4-7-21(17-23)19-24-11-9-22(10-12-24)26-15-13-25(14-16-26)18-20-5-2-1-3-6-20;3-1(4)2(5)6/h1-8,17,22H,9-16,18-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJFHPNZKZGBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967688.png)
![5-(3,4-dichlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3967693.png)
![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)
![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)


![N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}-4-isobutoxybenzamide](/img/structure/B3967728.png)
![3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3967743.png)

